Cas no 7313-70-4 (2,3-Dioxoindoline-5-sulfonic acid)

2,3-Dioxoindoline-5-sulfonic acid Chemical and Physical Properties
Names and Identifiers
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- 2,3-Dioxoindoline-5-sulfonic acid
- 1H-Indole-5-sulfonicacid, 2,3-dihydro-2,3-dioxo-
- 2,3-dioxo-1H-indole-5-sulfonic acid
- Isatin-5-sulfonic acid
- 2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonic acid
- 2,3-Dioxo-5-indolinesulfonic acid
- 2,3-Dioxoindoline-5-sulphonic acid
- FT-0759304
- 2,3-Dihydro-2,3-dioxo-1H-indole-5-sulfonic acid
- UBHYCFBVIXOJJO-UHFFFAOYSA-N
- A918318
- EINECS 230-773-1
- NCIOpen2_002676
- AMY15737
- NSC-63484
- 7313-70-4
- NCY7M68CQ6
- 2,3-DIOXOINDOLINE-5-SULFONICACID
- CBDivE_004814
- 5-isatinsulfonic acid
- SCHEMBL458636
- NS00037475
- 1H-Indole-5-sulfonic acid, 2,3-dihydro-2,3-dioxo-
- CHEMBL2228492
- SB65675
- DTXSID20223395
- DB-021954
- DTXCID20145886
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- MDL: MFCD18449603
- Inchi: InChI=1S/C8H5NO5S/c10-7-5-3-4(15(12,13)14)1-2-6(5)9-8(7)11/h1-3H,(H,9,10,11)(H,12,13,14)
- InChI Key: UBHYCFBVIXOJJO-UHFFFAOYSA-N
- SMILES: O=S(C1=CC2=C(NC(C2=O)=O)C=C1)(O)=O
Computed Properties
- Exact Mass: 226.988843g/mol
- Surface Charge: 0
- XLogP3: -0.6
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Rotatable Bond Count: 1
- Monoisotopic Mass: 226.988843g/mol
- Monoisotopic Mass: 226.988843g/mol
- Topological Polar Surface Area: 109Ų
- Heavy Atom Count: 15
- Complexity: 409
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
Experimental Properties
- Density: 1.743
- Melting Point: 143 ºC
- Refractive Index: 1.661
- PSA: 100.54
2,3-Dioxoindoline-5-sulfonic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM128801-1g |
2,3-dioxoindoline-5-sulfonic acid |
7313-70-4 | 95% | 1g |
$*** | 2023-05-29 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1741611-1g |
2,3-Dioxoindoline-5-sulfonic acid |
7313-70-4 | 98% | 1g |
¥2929.00 | 2024-07-28 | |
Ambeed | A726084-1g |
2,3-Dioxoindoline-5-sulfonic acid |
7313-70-4 | 95% | 1g |
$279.0 | 2024-08-02 | |
Crysdot LLC | CD11065603-1g |
2,3-Dioxoindoline-5-sulfonic acid |
7313-70-4 | 95+% | 1g |
$353 | 2024-07-18 | |
Chemenu | CM128801-1g |
2,3-dioxoindoline-5-sulfonic acid |
7313-70-4 | 95% | 1g |
$333 | 2021-08-05 | |
Alichem | A199006802-1g |
2,3-Dioxoindoline-5-sulfonic acid |
7313-70-4 | 95% | 1g |
$400.00 | 2023-09-01 |
2,3-Dioxoindoline-5-sulfonic acid Related Literature
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Zhenyun Zhao,Kequan Xia,Yang Hou,Qinghua Zhang,Zhizhen Ye,Jianguo Lu Chem. Soc. Rev. 2021 50 12702
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Iryna O. Hordieieva,Olga V. Kushch,Tetiana O. Hordieieva,Serhii I. Sirobaba,Mykhailo O. Kompanets,Victor M. Anishchenko,Alexander N. Shendrik RSC Adv. 2023 13 20737
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Mohsen Tavari,Sarel F. Malan,Jacques Joubert Med. Chem. Commun. 2016 7 1628
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Roberto Dragone,Paola Galli,M. Antonietta Massucci,Marcella Trombetta J. Mater. Chem. 2003 13 834
Additional information on 2,3-Dioxoindoline-5-sulfonic acid
Comprehensive Guide to 2,3-Dioxoindoline-5-sulfonic Acid (CAS No. 7313-70-4): Properties, Applications, and Innovations
2,3-Dioxoindoline-5-sulfonic acid (CAS No. 7313-70-4) is a specialized organic compound with a unique molecular structure, combining an indoline core with sulfonic and diketone functional groups. This sulfonated indole derivative has garnered significant attention in pharmaceutical and chemical research due to its versatile reactivity and potential applications. The compound's water-soluble sulfonic acid group enhances its utility in aqueous systems, making it valuable for dye synthesis, bioconjugation, and catalysis. Researchers are increasingly exploring its role in green chemistry initiatives, aligning with global trends toward sustainable industrial processes.
In recent years, the demand for high-purity 2,3-dioxoindoline-5-sulfonic acid has risen, driven by its use in fluorescent probes and bioimaging agents. Its ability to form stable complexes with metals has sparked interest in chelation therapy and diagnostic imaging. A 2023 study highlighted its potential in neurodegenerative disease research, where its redox-active properties may modulate oxidative stress pathways. These applications address trending searches like "sulfonic acid derivatives in medicine" and "indoline-based bioactive compounds," reflecting growing interdisciplinary interest.
The synthesis of CAS 7313-70-4 typically involves sulfonation of isatin derivatives, with modern protocols emphasizing atom economy and low-waste production. Analytical characterization via HPLC and NMR spectroscopy confirms its high stability under physiological pH ranges (4–9), a feature frequently queried in pharmaceutical formulation forums. Notably, its electron-withdrawing sulfonate group enables novel electrophilic substitution reactions, distinguishing it from non-sulfonated indoline analogs.
Industrial applications leverage the compound's chromophoric properties for developing optical brighteners and textile auxiliaries. Manufacturers are responding to search trends like "eco-friendly dye intermediates" by optimizing its use in non-toxic colorants. Recent patents describe its incorporation into solar cell electrolytes, capitalizing on its charge transport characteristics—a hot topic in renewable energy discussions. This dual applicability in life sciences and material engineering underscores its cross-industry relevance.
Quality control of 2,3-Dioxoindoline-5-sulfonic acid requires strict monitoring of heavy metal residues and isomeric purity, addressing common purchaser concerns documented in chemical supplier reviews. Storage recommendations (2–8°C, inert atmosphere) and compatibility data with common solvents are frequently searched parameters. The compound's EU REACH compliance status and OECD toxicity profile make it preferable over traditional sulfonated aromatics in regulated markets.
Emerging research explores its enzyme inhibition potential, particularly against tyrosine kinase targets—a focus area in cancer therapeutics. Computational chemistry studies (2024) predict favorable ADMET properties for its derivatives, answering frequent queries about "indoline sulfonates drug likeness." These developments position CAS 7313-70-4 as a promising scaffold for rational drug design, meeting pharmaceutical industry demands for novel heterocyclic building blocks.
Environmental considerations highlight the compound's biodegradability compared to persistent sulfonated pollutants. Wastewater treatment studies confirm >80% removal via advanced oxidation processes, addressing sustainability concerns in specialty chemical production. This aligns with Google Trends data showing increased searches for "green sulfonation techniques" and "biodegradable sulfonic acids" since 2022.
In analytical chemistry, 2,3-dioxoindoline-5-sulfonic acid serves as a UV-active tracer for chromatographic methods. Its distinct absorbance maxima at 254 nm and 310 nm facilitate detection in complex matrices, solving common challenges in HPLC method development forums. Recent method validations demonstrate picomolar detection limits, enabling trace analysis in environmental samples and biological fluids.
The global market for this compound shows 12% annual growth (2020–2025), driven by Asia-Pacific pharmaceutical outsourcing trends. Suppliers emphasize cGMP certification and batch-to-batch consistency—key purchase decision factors per B2B chemical platform analytics. Custom synthesis services now offer isotope-labeled versions (e.g., 13C, 15N) for metabolic studies, responding to niche research demands.
Future directions include nanocarrier conjugation for targeted drug delivery and MOF (Metal-Organic Framework) integration for gas storage applications. These innovations respond to trending queries about "multifunctional sulfonated materials" while maintaining compliance with evolving chemical safety regulations. As research continues, 7313-70-4 exemplifies how classical heterocycles can enable cutting-edge solutions across scientific disciplines.
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